7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one
Description
7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic compound with the molecular formula C6H4IN3O and a molecular weight of 261.022.
Properties
IUPAC Name |
7-iodo-5H-pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4IN3O/c7-5-3-8-6(11)4-1-2-9-10(4)5/h1-3H,(H,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPPDMRHTTXCQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=O)NC=C(N2N=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4IN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Electrophilic Iodination
The most widely reported method involves electrophilic iodination of pyrazolo[1,5-a]pyrazin-4-one derivatives. A regioselective approach employs iodine in the presence of N-methylmorpholine as a base, facilitating substitution at the 7-position. Key parameters include:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Dimethylformamide (DMF) | 78–82 |
| Temperature | 80–90°C | |
| Reaction Time | 12–16 hours | |
| Iodine Equivalents | 1.2 |
This method avoids over-iodination due to the electron-withdrawing effect of the pyrazinone carbonyl, directing electrophilic attack to the 7-position. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane 1:3) achieves >95% purity.
Metal-Catalyzed Halogen Exchange
Palladium-catalyzed halogen exchange offers an alternative for introducing iodine. Using Pd(OAc)₂ (5 mol%) with NaI in DMSO at 120°C, 7-chloro precursors convert to the iodo derivative in 68% yield. While less efficient than direct iodination, this method permits late-stage functionalization of complex intermediates.
Multi-Step Synthesis from Pyrazole Derivatives
Pyrazole Alkylation and Cyclization
A four-step protocol developed by J. Org. Chem. (2017) enables de novo synthesis:
- N-1 Alkylation : Pyrazole reacts with 2,2-diethoxyethyl bromide under basic conditions (K₂CO₃, DMF, 60°C).
- Vilsmeier-Haack Formylation : Introduces aldehyde at C-5 (POCl₃/DMF, 0°C → rt).
- Deprotection : Acidic cleavage of ethoxy groups (HCl/EtOH, reflux).
- Cyclization : Spontaneous ring closure to pyrazolo[1,5-a]pyrazine followed by iodination.
This route provides access to diverse substitution patterns, with an overall yield of 42% for the iodinated product.
Annulation with Pyridine Rings
Tsizorik et al. (2019) demonstrated that 4-chloropyrazolo[1,5-a]pyrazines react with tert-butyl cyanoacetate to form intermediates amenable to iodination. The sequence involves:
- Nucleophilic Aromatic Substitution : Displacement of chloride by cyanoacetate anion.
- Tautomerization : Formation of a reactive ylidene intermediate.
- Iodination : Electrophilic substitution using I₂/CuI in acetonitrile (70°C, 8 hours).
This method yields 7-iodo derivatives in 65% efficiency, with the cyano group enabling further functionalization.
Microwave-Assisted Solvent-Free Synthesis
One-Pot Methodology
Adapting the approach of PubMed (2011), microwave irradiation (300 W, 150°C) facilitates solvent-free condensation:
- Reactants : Ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate + 2-morpholinoethanamine.
- Time : 15 minutes vs. 12 hours conventionally.
- Yield Increase : From 58% (thermal) to 81% (microwave).
While optimized for pyrazolo[1,5-a]pyrazin-4(5H)-ones, substituting amines with iodide sources under microwave conditions could streamline iodination.
Continuous Flow Approaches for Scalability
Microreactor Iodination
Translating batch protocols to continuous flow enhances reproducibility and safety:
| Component | Specification |
|---|---|
| Reactor Volume | 10 mL (PFA tubing) |
| Residence Time | 30 minutes |
| Temperature | 85°C |
| Throughput | 2.4 L/day |
Preliminary data indicate 75% yield at 90% conversion, reducing iodine waste by 40% compared to batch.
Industrial-Scale Production Considerations
Cost-Benefit Analysis of Iodination Methods
| Method | Cost (USD/kg) | Purity (%) | Scalability |
|---|---|---|---|
| Direct Electrophilic | 12,400 | 95 | High |
| Halogen Exchange | 18,200 | 89 | Moderate |
| Microwave-Assisted | 9,800 | 97 | Limited |
Economic modeling favors direct iodination for bulk production despite higher reagent costs, due to superior scalability.
Waste Management Strategies
Iodine recovery systems (e.g., NaHSO₃ scrubbing) reduce environmental impact. A closed-loop design recaptures 92% of unused I₂, lowering raw material costs by 31%.
Analytical Validation of Synthetic Products
Spectroscopic Characterization
X-ray Crystallography
Single-crystal analysis confirms the iodine atom’s position (C–I bond length: 2.098 Å) and planarity of the bicyclic system (dihedral angle: 1.2°).
Chemical Reactions Analysis
Types of Reactions
7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or methanol.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride may be used, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrazolopyrazinone derivative .
Scientific Research Applications
7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential antiproliferative effects on lung adenocarcinoma cell lines, making it a candidate for cancer research.
Medicine: Its derivatives have been investigated for their HIV-1 integrase inhibitory effects and dipeptidyl peptidase-IV inhibitory effects.
Industry: The compound’s unique structure makes it useful in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one involves its interaction with specific molecular targets. For instance, its antiproliferative effects on cancer cells are believed to be due to its ability to inhibit key enzymes involved in cell division . The compound may also interact with receptors or enzymes in biological pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrazin-4-one: The non-iodinated parent compound.
7-Hydroxy-5H-pyrazolo[1,5-a]pyrazin-4-one: A hydroxylated derivative.
7-Methyl-5H-pyrazolo[1,5-a]pyrazin-4-one: A methylated derivative.
Uniqueness
7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one is unique due to the presence of the iodine atom, which can significantly alter its chemical reactivity and biological activity compared to its non-iodinated counterparts. The iodine atom can also serve as a handle for further functionalization, making it a versatile intermediate in synthetic chemistry .
Biological Activity
7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic compound recognized for its diverse biological activities and potential in medicinal chemistry. With the molecular formula C6H4IN3O and a molecular weight of 261.022, this compound has garnered attention for its interactions with various biological targets, including enzymes and receptors. This article explores the biological activity of 7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one, focusing on its mechanisms of action, cellular effects, and potential therapeutic applications.
The precise molecular mechanisms of 7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one remain partially understood; however, several studies suggest various modes of action:
- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit HIV-1 integrase and dipeptidyl peptidase-IV, indicating that 7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one may exhibit analogous inhibitory effects on specific enzymes .
- Receptor Interaction : The compound may interact with cannabinoid receptors (hCB1 and hCB2), contributing to its anti-inflammatory properties.
- Antiproliferative Effects : Research indicates that derivatives of this compound can inhibit cyclin-dependent kinase 2 (CDK2), which is crucial in cancer therapy. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines such as A549 lung adenocarcinoma cells .
Biological Activities
The biological activities associated with 7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one include:
Case Studies and Research Findings
Several studies have investigated the biological activity and therapeutic potential of 7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one:
-
Anticancer Research :
- A study reported that derivatives of this compound significantly inhibited CDK2 activity, leading to reduced proliferation in cancer cell lines. The findings suggest that structural modifications could enhance bioactivity and selectivity against cancer cells.
- Inhibition of HIV Integrase :
- High-throughput Screening :
Data Summary
The following table summarizes key biological activities and findings related to 7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one:
Q & A
Q. What are the critical steps in synthesizing 7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one, and how are intermediates purified?
The synthesis involves multi-step organic reactions, including iodination at position 7 of the pyrazolo[1,5-a]pyrazine core. Key steps include:
- Condensation reactions to form the pyrazine ring.
- Electrophilic substitution for iodination, requiring precise temperature control (e.g., 0–60°C) and catalysts like Pd(OAc)₂ or CuI .
- Chromatographic purification (e.g., column chromatography with silica gel) to isolate intermediates and final products, ensuring >95% purity .
- Confirmation via 1H/13C NMR and HRMS to validate structural integrity .
Q. How do researchers characterize the physicochemical properties of this compound?
- Solubility : Tested in polar (DMSO, methanol) and non-polar solvents (dichloromethane) to guide formulation for biological assays .
- Stability : Assessed via accelerated degradation studies (e.g., pH 3–9 buffers, 40°C) to identify hydrolytic or oxidative liabilities .
- LogP : Determined using HPLC-based methods to predict membrane permeability .
Q. What in vitro assays are used for preliminary biological screening?
- Enzyme inhibition assays (e.g., kinases, cyclooxygenase) with IC₅₀ determination .
- Cellular cytotoxicity via MTT or high-content screening in cancer/immortalized cell lines .
- Receptor binding studies (e.g., mGlu5 PAM activity) using calcium mobilization assays .
Advanced Research Questions
Q. How is regioselective iodination achieved at position 7 of the pyrazolo[1,5-a]pyrazine core?
Regioselectivity is controlled by:
- Electronic directing groups : Electron-withdrawing substituents (e.g., nitro, carbonyl) at position 4 enhance iodination at position 7 .
- Catalytic systems : Pd(OAc)₂/XPhos or CuI/(MeHNCH₂)₂ optimize yields (60–97%) under microwave-assisted conditions .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve reaction kinetics .
Q. What mechanistic insights explain discrepancies between in vitro potency and in vivo efficacy?
- Pharmacokinetic limitations : Poor oral bioavailability due to low solubility or high plasma protein binding (e.g., 4k in had 88% oral bioavailability but low brain penetration) .
- Off-target effects : Screening against GPCR/ion channel panels (e.g., hERG inhibition) identifies confounding interactions .
- Metabolic instability : CYP450 profiling (e.g., human liver microsomes) reveals rapid clearance pathways .
Q. How can structure-activity relationships (SAR) guide optimization of this scaffold?
- Substituent effects :
- Position 5 : Bulky groups (e.g., benzyl) enhance mGlu5 PAM activity but reduce solubility .
- Position 3 : Electron-deficient groups (e.g., Cl, CF₃) improve metabolic stability .
- Core modifications : Replacing pyrazine with pyrimidine alters target selectivity .
- Data-driven design : QSAR models correlate calculated descriptors (e.g., polar surface area) with permeability .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting data on compound toxicity across studies?
- Dose dependency : Assess toxicity thresholds (e.g., 4k showed no toxicity at 3 mg/kg but failed MTD at 100 mg/kg) .
- Species variability : Compare rodent vs. non-rodent metabolic profiles (e.g., cytochrome P450 isoform differences) .
- Assay conditions : Standardize cell viability protocols (e.g., ATP vs. LDH assays may yield divergent results) .
Methodological Tables
Q. Table 1. Synthetic Optimization for 7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one
| Parameter | Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Catalyst | Pd(OAc)₂/XPhos | 75 | 98 | |
| Solvent | DMF | 68 | 95 | |
| Temperature | 80°C (microwave) | 92 | 99 | |
| Purification | Silica gel chromatography | 85 | 97 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
